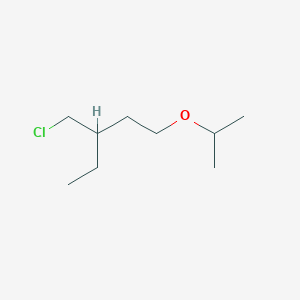
3-(Chloromethyl)-1-isopropoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-isopropoxypentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an isopropoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-isopropoxypentane typically involves the chloromethylation of a pentane derivative. One common method is the reaction of 1-isopropoxypentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-isopropoxypentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-isopropoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-isopropoxypentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(Chloromethyl)-1-isopropoxypentane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H19ClO |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-propan-2-yloxypentane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
PYUCKOZQBDGSQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCOC(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



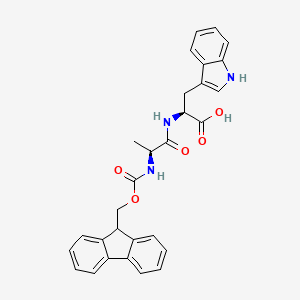
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
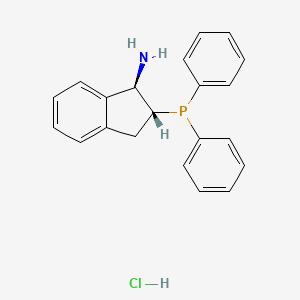
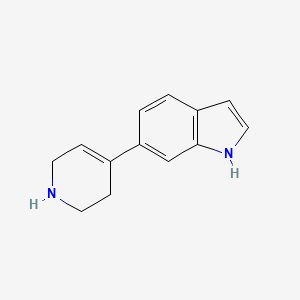
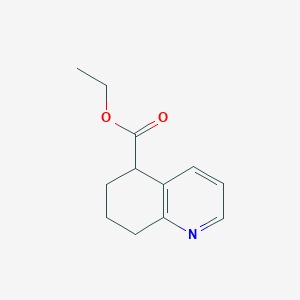
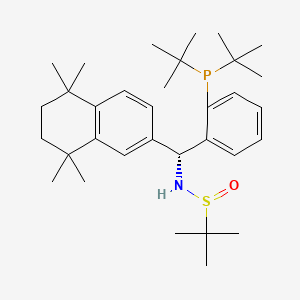
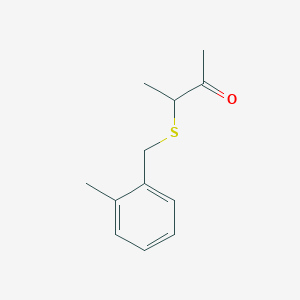
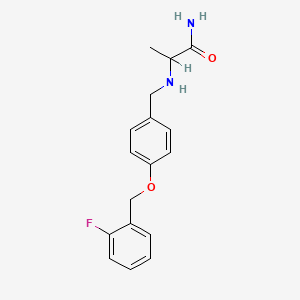
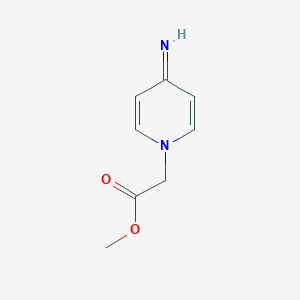
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)


